alpha-Methylcinnamic acid

Cancer Research Hormone-Dependent Cancers Enzyme Inhibition

α-Methylcinnamic acid (CAS 1199-77-5) offers distinct α-methyl sterics & electronics. Delivers 7.8x AKR1C3 inhibition (IC50=6.4μM) over cinnamic acid; potent antifungal synergy. Essential for chiral hydrogenation. Specify ≥98% purity, white-yellow crystals, 79-81°C MP. For research & development use only.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1199-77-5
Cat. No. B074854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methylcinnamic acid
CAS1199-77-5
Synonymsalpha-methylcinnamic acid
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+
InChIKeyXNCRUNXWPDJHGV-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Methylcinnamic Acid (CAS 1199-77-5): Procurement-Relevant Identity and Baseline Properties


α-Methylcinnamic acid (CAS 1199-77-5, molecular formula C₁₀H₁₀O₂, molecular weight 162.19 g/mol) is an α-substituted cinnamic acid derivative characterized by a methyl group at the alpha position of the propenoic acid chain [1]. It exists as white to yellowish crystals with a melting point of 79-81 °C and is commonly supplied at ≥98% purity for research and industrial applications . This compound serves as a critical intermediate in organic synthesis and pharmaceutical development, with documented biological activities including enzyme inhibition, antimicrobial potentiation, and anticancer properties that distinguish it from unsubstituted cinnamic acid and other positional isomers [2].

α-Methylcinnamic Acid: Why In-Class Substitution Without Comparative Data Introduces Technical Risk


Substituting α-methylcinnamic acid with generic cinnamic acid or other positional isomers (e.g., β-methylcinnamic acid, 4-methylcinnamic acid) is not scientifically valid without quantitative justification. The alpha-methyl substitution confers distinct steric and electronic properties that dramatically alter enzyme inhibition potency, chemosensitizing capability, and synthetic utility [1]. For example, the alpha-methyl group enhances AKR1C3 inhibitory activity by nearly an order of magnitude relative to unsubstituted cinnamic acid [2]. Furthermore, the specific regiochemistry of substitution (alpha vs. para vs. beta) determines efficacy in antifungal potentiation and biocide synergy applications [3]. These structure-activity relationships are non-linear and cannot be extrapolated across analogs.

α-Methylcinnamic Acid: Evidence-Based Comparative Performance Data for Scientific Selection


AKR1C3 Enzyme Inhibition: α-Methylcinnamic Acid vs. Unsubstituted Cinnamic Acid

In a spectrophotometric assay evaluating 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3) inhibition, α-methylcinnamic acid demonstrated an IC50 of 6.4 μM, representing a 7.8-fold improvement in potency compared to unsubstituted cinnamic acid (IC50 = 50 μM) [1]. This structure-activity relationship directly attributes the enhanced inhibitory activity to the presence of the alpha-methyl substituent.

Cancer Research Hormone-Dependent Cancers Enzyme Inhibition

Antifungal Chemosensitization: 4-Chloro-α-methylcinnamic Acid and 4-Methylcinnamic Acid Class Activity

In a screen of 33 cinnamic acid derivatives against Saccharomyces cerevisiae cell wall integrity mutants, 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid were among only four compounds (out of 33 tested) that completely inhibited growth of bck1Δ and slt2Δ mutants at 0.5 mM [1]. The study further demonstrated that 4-chloro-α-methylcinnamic acid acts synergistically with caspofungin and octyl gallate to lower minimum inhibitory concentrations, and uniquely overcomes fludioxonil tolerance in Aspergillus fumigatus antioxidant MAPK mutants (sakAΔ, mpkCΔ) [1].

Antifungal Research Drug Resistance Cell Wall Disruption

Biocide Potentiation: α-Methylcinnamic Acid Synergy with CTAB Against S. aureus

In a study assessing cinnamic acid derivatives as potentiators of commercial biocides, α-methylcinnamic acid combined with cetyltrimethylammonium bromide (CTAB) achieved a 1.68 ± 0.30 log CFU·cm⁻² reduction against sessile Staphylococcus aureus [1]. The combination of α-methylcinnamic acid with lactic acid (LA) produced a fractional inhibitory concentration index (FICI) ≤ 1 against both Escherichia coli and S. aureus, indicating synergistic interaction [1].

Antimicrobial Surface Disinfection Biocide Formulation

Cytotoxicity: α-Methylcinnamic Acid Activity Against MCF-7 Breast Cancer Cells

α-Methylcinnamic acid exhibits cytotoxicity against MCF-7 human breast adenocarcinoma cells with a reported IC50 value of approximately 1.79 µM . This represents potent activity within the cinnamic acid chemotype class, though direct head-to-head comparator data for closely related analogs in the same assay system are limited.

Cancer Research Cytotoxicity Anticancer

Synthetic Utility: Asymmetric Hydrogenation to α-Methylhydrocinnamic Acid

α-Methylcinnamic acid serves as a critical prochiral substrate for enantioselective hydrogenation, producing α-methylhydrocinnamic acid (2-methyl-3-phenylpropionic acid) . Studies have demonstrated that hydrogenation over cinchonidine-modified 5 wt% Pd/Al₂O₃ catalysts proceeds with measurable enantioselectivity [1]. This reactivity is enabled by the alpha-methyl substitution, which creates the prochiral center absent in unsubstituted cinnamic acid.

Asymmetric Synthesis Chiral Building Blocks Catalysis

Physicochemical Differentiation: Melting Point as Identity Verification Metric

α-Methylcinnamic acid (CAS 1199-77-5, E-isomer) has a reported melting point of 79-81 °C . This value is substantially lower than that of the Z-isomer ((Z)-2-methyl-3-phenylpropenoic acid, CAS 15250-29-0), which melts at approximately 94 °C . This 13-15 °C difference provides a rapid, low-cost identity verification method to distinguish the E-isomer from its stereoisomeric contaminant or misidentified alternative.

Quality Control Analytical Chemistry Identity Verification

α-Methylcinnamic Acid: Evidence-Supported Research and Industrial Application Scenarios


AKR1C3 Inhibitor Development for Hormone-Dependent Cancer Research

Based on the 7.8-fold improvement in AKR1C3 inhibition (IC50 = 6.4 μM) compared to unsubstituted cinnamic acid, α-methylcinnamic acid should be prioritized as the scaffold for developing novel inhibitors targeting hormone-dependent prostate, breast, and endometrial cancers [1]. The alpha-methyl substituent is essential for achieving the potency required for lead optimization.

Antifungal Chemosensitizer Formulation Research

Given the demonstrated ability of 4-chloro-α-methylcinnamic acid to overcome fludioxonil tolerance in Aspergillus fumigatus MAPK mutants and to synergistically lower MICs of cell wall-disrupting antifungals, α-methylcinnamic acid and its halogenated derivatives are appropriate starting points for developing chemosensitizers that augment conventional antifungal therapy [2].

Enhanced Biocide Formulations Against Gram-Positive Biofilms

The quantified synergistic effect of α-methylcinnamic acid with CTAB (1.68 ± 0.30 log CFU·cm⁻² reduction against sessile S. aureus) supports its inclusion in surface disinfectant formulations where enhanced efficacy against biofilm-associated Gram-positive pathogens is required [3].

Asymmetric Synthesis of Chiral Building Blocks

The prochiral nature of the alpha-methyl-substituted double bond enables enantioselective hydrogenation to chiral α-methylhydrocinnamic acid derivatives, a capability absent in unsubstituted cinnamic acid. This application is relevant for the synthesis of chiral pharmaceutical intermediates and fine chemicals [4].

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